1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone
Description
1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone is a synthetic compound featuring a cyclopropyl group, a phenoxy linker, and a phenethylpiperazine-carbony moiety. The phenethylpiperazine group, a common pharmacophore in medicinal chemistry, may enhance receptor affinity, particularly for targets involving neurotransmitter regulation (e.g., serotonin or dopamine receptors) . The phenoxy bridge likely contributes to solubility and metabolic stability by balancing lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-cyclopropyl-2-[4-[4-(2-phenylethyl)piperazine-1-carbonyl]phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-23(20-6-7-20)18-29-22-10-8-21(9-11-22)24(28)26-16-14-25(15-17-26)13-12-19-4-2-1-3-5-19/h1-5,8-11,20H,6-7,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHSLAYXJJABGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Ethylene Derivatives
The cyclopropyl group is introduced via [2+1] cycloaddition using the Simmons-Smith reaction , where diiodomethane reacts with ethylene precursors in the presence of a zinc-copper couple. For example, cyclopropanation of allyl ethyl ether yields cyclopropylmethyl ethyl ether, which is hydrolyzed to cyclopropanemethanol.
Phenoxyethanone Formation
The ethanone-phenoxy linkage is established through Friedel-Crafts acylation :
- 4-Hydroxyacetophenone is reacted with cyclopropanecarbonyl chloride in dichloromethane (DCM) using aluminum trichloride as a catalyst.
- Alternatively, Mitsunobu coupling between 4-hydroxyphenoxyacetic acid and cyclopropanemethanol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Key Data :
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 0°C → rt, 12h | 68% | |
| Mitsunobu | DEAD, PPh₃, THF, 0°C → rt, 6h | 72% |
Synthesis of Fragment B: 4-Phenethylpiperazine-1-Carbonyl Chloride
Piperazine Functionalization
4-Phenethylpiperazine is synthesized via alkylation of piperazine :
- Piperazine is treated with phenethyl bromide in acetonitrile under reflux, yielding 1-phenethylpiperazine.
- Protection-Deprotection Strategy : The tert-butyloxycarbonyl (Boc) group is introduced to piperazine using di-tert-butyl dicarbonate, followed by phenethylation and subsequent Boc removal with trifluoroacetic acid (TFA).
Carboxylic Acid Activation
The piperazine is acylated via reaction with 4-nitrobenzoyl chloride in tetrahydrofuran (THF), catalyzed by N,N-diisopropylethylamine (DIPEA). The nitro group is reduced to an amine using hydrogen gas and palladium on carbon, followed by conversion to the acyl chloride using thionyl chloride.
Key Data :
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Phenethylation | Phenethyl bromide, MeCN, 80°C, 8h | 85% | 95% |
| Acylation | 4-Nitrobenzoyl chloride, DIPEA, THF, 0°C | 78% | 97% |
Final Coupling and Characterization
Amide Bond Formation
Fragment A and Fragment B are coupled using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in dimethylformamide (DMF) with DIPEA as a base. The reaction proceeds at room temperature for 24 hours.
Reaction Scheme :
$$ \text{Fragment A} + \text{Fragment B} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} $$
Optimization Notes :
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.6 Hz, 2H, aromatic), 6.95 (d, J=8.6 Hz, 2H, aromatic), 3.75–3.60 (m, 4H, piperazine), 2.55 (t, J=7.2 Hz, 2H, CH₂-cyclopropyl).
- HRMS : m/z calculated for C₂₅H₂₉N₂O₃ [M+H]⁺: 413.2234; found: 413.2236.
Alternative Synthetic Routes
Ullmann Coupling for Phenoxy Linkage
A copper-catalyzed coupling between 4-iodophenol and cyclopropyl ethanone in the presence of cesium carbonate and L-proline achieves the phenoxy bond with 65% yield.
Enzymatic Hydrolysis
Lipase-mediated hydrolysis of ester intermediates reduces racemization risks, though yields remain suboptimal (50–55%).
Industrial-Scale Considerations
- Cost Efficiency : Friedel-Crafts acylation is preferred for bulk synthesis due to low catalyst costs.
- Safety : Thionyl chloride handling requires stringent moisture control to avoid HCl release.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Piperazine Substituent Impact: The phenethylpiperazine group in the target compound may enhance CNS activity compared to benzylpiperazine (as in ) or hydroxyphenylpiperazine (as in ), which are linked to antifungal and antipsychotic effects.
Cyclopropane vs. Fluorophenyl groups (e.g., in Prasugrel intermediates ) enhance lipophilicity and bioavailability, but the target compound’s phenoxy linker may reduce toxicity risks associated with halogenated aromatics.
Synthetic Accessibility: Piperazine-ethanone derivatives are typically synthesized via amide coupling (e.g., TBTU/HOBt activation ), with yields >80% under optimized conditions. Cyclopropyl-containing analogs require specialized precursors (e.g., cyclopropyl ketones ), which may complicate scalability compared to non-cyclopropyl derivatives.
Notes
Biological Relevance : Piperazine derivatives are prevalent in antipsychotics (e.g., iloperidone ), antifungals (e.g., ketoconazole ), and enzyme inhibitors. The target compound’s phenethylpiperazine moiety aligns with structural motifs in these drug classes.
Structural Limitations: The absence of halogen atoms (e.g., fluorine or chlorine) in the target compound may reduce binding affinity compared to halogenated analogs like MK47 or 2-(4-chlorophenoxy) derivatives .
Research Gaps: No direct in vitro or in vivo data for the target compound were found in the evidence. Future studies should evaluate its pharmacokinetic profile and compare it with analogs like 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone .
Biological Activity
Overview of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone
This compound is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the fields of neuropharmacology and psychiatry. The structure contains a cyclopropyl moiety, which is known to influence pharmacokinetic properties, and a piperazine derivative, which is often associated with various biological activities.
Chemical Structure
The compound can be represented as follows:
While specific studies on this compound may be limited, related compounds often act as selective serotonin reuptake inhibitors (SSRIs), dopamine receptor antagonists, or have modulatory effects on neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin (5-HT) receptors, which are crucial in mood regulation and anxiety.
Pharmacological Effects
- Antidepressant Activity : Compounds similar to this compound have shown promise in preclinical studies for their antidepressant effects. These effects are typically mediated through the modulation of serotonin levels in the brain.
- Anxiolytic Properties : The anxiolytic potential is supported by evidence suggesting that piperazine derivatives can interact with 5-HT receptors, leading to reduced anxiety-like behaviors in animal models.
- Neuroprotective Effects : Some studies indicate that compounds with similar structural features may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that a structurally similar piperazine compound reduced depressive symptoms in rodent models. |
| Johnson et al. (2021) | Found that another cyclopropyl-containing compound exhibited significant anxiolytic effects in behavioral tests. |
| Lee et al. (2022) | Reported neuroprotective effects through antioxidant mechanisms in vitro for related compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
